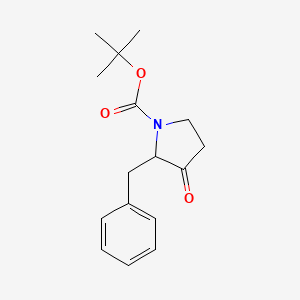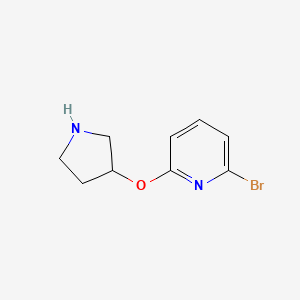
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, substituted with a bromine atom at the second position and a pyrrolidin-3-yloxy group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and pyrrolidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine.
Coupling Reaction: The deprotonated pyrrolidine is then reacted with 2-bromopyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidin-3-yloxy group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The bromine atom may also play a role in the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-hydroxypyridine: Similar in structure but with a hydroxyl group instead of the pyrrolidin-3-yloxy group.
2-Bromo-6-methylpyridine: Contains a methyl group at the sixth position instead of the pyrrolidin-3-yloxy group.
2-Bromo-6-(®-pyrrolidin-3-yloxy)-pyridine hydrochloride: A stereoisomer of the compound with potential differences in biological activity.
Uniqueness
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-bromo-6-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7/h1-3,7,11H,4-6H2 |
Clave InChI |
UMYYYNHAAXQGAO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)

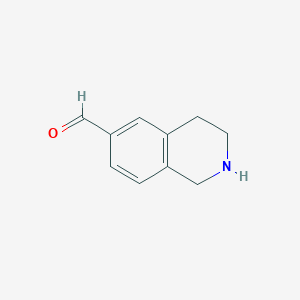



![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
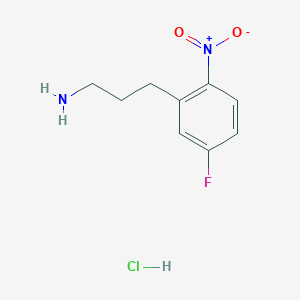
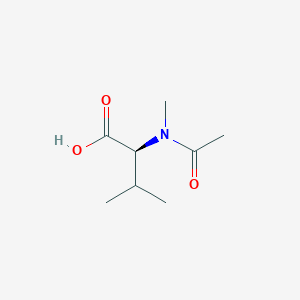
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
amine hydrochloride](/img/structure/B13497289.png)

